Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. This compound is characterized by the presence of a chlorophenyl group, a nitroethyl group, and a diethyl ester moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester typically involves the esterification of propanedioic acid with diethyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The chlorophenyl and nitroethyl groups are introduced through subsequent reactions involving chlorination and nitration of the appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, 2-propenyl-, diethyl ester
- Propanedioic acid, (acetylamino)-, diethyl ester
Comparison
Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester is unique due to the presence of both a chlorophenyl and a nitroethyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, propanedioic acid, 2-propenyl-, diethyl ester lacks the nitro group, making it less reactive in redox reactions. Similarly, propanedioic acid, (acetylamino)-, diethyl ester has an acetylamino group instead of a nitro group, leading to different biological interactions and applications.
Properties
CAS No. |
834917-62-3 |
---|---|
Molecular Formula |
C15H18ClNO6 |
Molecular Weight |
343.76 g/mol |
IUPAC Name |
diethyl 2-[(1R)-1-(4-chlorophenyl)-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C15H18ClNO6/c1-3-22-14(18)13(15(19)23-4-2)12(9-17(20)21)10-5-7-11(16)8-6-10/h5-8,12-13H,3-4,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
QHPVJVKAOBSUKV-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)C([C@@H](C[N+](=O)[O-])C1=CC=C(C=C1)Cl)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.